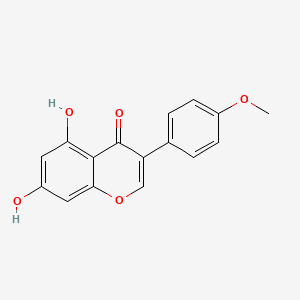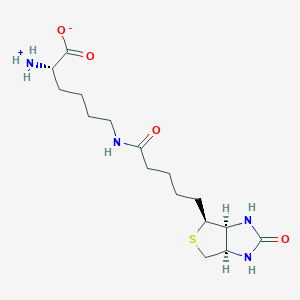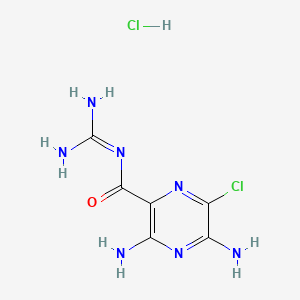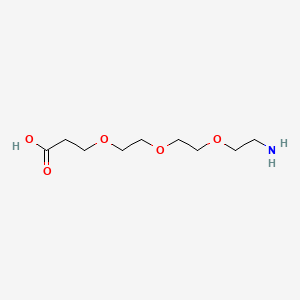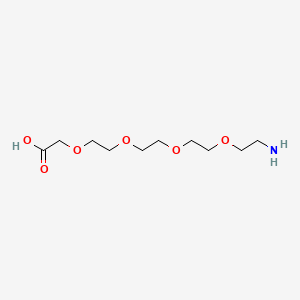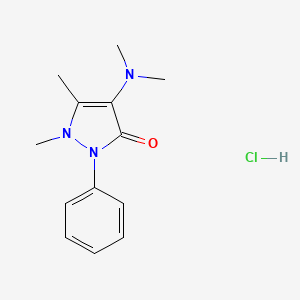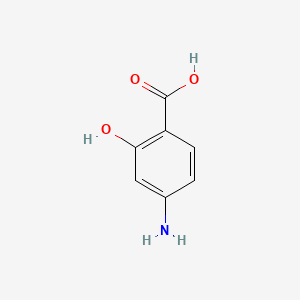
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
BMS 191011 is a chemical compound known for its ability to open large-conductance calcium-activated potassium channels. This compound has shown significant neuroprotective properties in various animal models of stroke .
Mechanism of Action
Target of Action
BMS-191011, also known as 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one or BMS-A, is a potent opener of the large-conductance Ca2±activated potassium (BKCa) channels . These channels play a crucial role in modulating vascular smooth muscle tone .
Mode of Action
BMS-191011 interacts with its target, the BKCa channels, by opening them . This interaction leads to the activation of these channels, which in turn modulates the vascular smooth muscle tone .
Biochemical Pathways
The activation of BKCa channels by BMS-191011 affects the biochemical pathways related to vascular smooth muscle tone regulation . The BKCa channels are a common downstream effector of nitric oxide (NO) and prostaglandin I2 in vasodilatory mechanisms in many blood vessels .
Pharmacokinetics
The pharmacokinetics of BMS-191011 involve its administration through intravenous injection . The compound is administered at doses ranging from 10-100 µg/kg . .
Result of Action
The activation of BKCa channels by BMS-191011 results in the dilation of rat retinal arterioles . This dilation occurs without significantly altering systemic blood pressure and heart rate . BMS-191011 has also shown neuroprotective activities in rodent models of stroke .
Action Environment
The action of BMS-191011 can be influenced by environmental factors. For instance, the vasodilator responses to BMS-191011 were significantly diminished by intravitreal injection of iberiotoxin, an inhibitor of BKCa channels . This suggests that the presence of certain substances in the environment can influence the efficacy of BMS-191011.
Biochemical Analysis
Biochemical Properties
BMS-191011 plays a crucial role in biochemical reactions by acting as an opener of BKCa channels. These channels are essential for regulating potassium ion flow across cell membranes, which in turn influences cellular excitability and neurotransmitter release. BMS-191011 interacts with the BKCa channels by binding to specific sites on the channel protein, leading to its activation. This interaction enhances the flow of potassium ions, thereby stabilizing the membrane potential and reducing cellular excitability .
Cellular Effects
BMS-191011 has been shown to affect various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also influences cell signaling pathways, particularly those involving calcium ions, by modulating the activity of BKCa channels. Additionally, BMS-191011 has been observed to impact gene expression related to cell survival and apoptosis, thereby promoting cell viability and reducing cell death .
Molecular Mechanism
The molecular mechanism of BMS-191011 involves its binding to the BKCa channels, leading to their activation. This activation results in an increased flow of potassium ions out of the cells, which hyperpolarizes the cell membrane and reduces cellular excitability. BMS-191011 also inhibits the influx of calcium ions, thereby reducing calcium-mediated cellular damage. These effects at the molecular level contribute to the compound’s neuroprotective properties and its ability to improve retinal circulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-191011 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. In in vitro studies, BMS-191011 has shown sustained activation of BKCa channels, leading to prolonged neuroprotective effects. In in vivo studies, the compound has demonstrated long-term benefits in reducing stroke-induced damage and improving retinal blood flow .
Dosage Effects in Animal Models
The effects of BMS-191011 vary with different dosages in animal models. At lower doses, the compound effectively opens BKCa channels and provides neuroprotection without significant adverse effects. At higher doses, BMS-191011 may cause toxicity and adverse effects, such as hypotension and bradycardia. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
BMS-191011 is involved in metabolic pathways related to potassium ion regulation and calcium signaling. The compound interacts with enzymes and cofactors that modulate the activity of BKCa channels, thereby influencing metabolic flux and metabolite levels. These interactions contribute to the overall effects of BMS-191011 on cellular function and neuroprotection .
Transport and Distribution
Within cells and tissues, BMS-191011 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the brain and retina. The efficient transport and distribution of BMS-191011 are crucial for its therapeutic efficacy and targeted action .
Subcellular Localization
BMS-191011 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with BKCa channels present in these compartments. Targeting signals and post-translational modifications may direct BMS-191011 to these specific locations, enhancing its therapeutic effects .
Preparation Methods
The synthesis of BMS 191011 involves several steps. The process begins with 4-trifluoromethyl benzoyl hydrazine as the starting material. The steps include oxidative carbonylation, methyl protection, halogenation, amination, and deprotection . The reaction conditions are mild, and the raw materials are easily accessible .
Chemical Reactions Analysis
BMS 191011 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS 191011 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the properties and functions of large-conductance calcium-activated potassium channels.
Biology: It helps in understanding the role of these channels in various biological processes.
Medicine: BMS 191011 has shown neuroprotective effects in animal models of stroke, making it a potential candidate for stroke treatment
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
BMS 191011 is unique compared to other similar compounds due to its potent neuroprotective properties and its ability to dilate retinal arterioles without significant cardiovascular side effects . Similar compounds include:
NS 1619: Another opener of large-conductance calcium-activated potassium channels.
WAY-252623: A compound with similar channel-opening properties but different pharmacological effects.
BMS 191011 stands out due to its specific applications in neuroprotection and retinal circulation improvement .
Properties
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWACXSXTXRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174141 | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202821-81-6 | |
| Record name | BMS-191011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202821-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-191011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


